8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol It is characterized by a spirocyclic structure that includes a dioxaspirodecane ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with phenylmagnesium bromide (Grignard reagent) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then subjected to reflux conditions, followed by purification steps such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenyl derivatives, substituted spirocyclic compounds
Scientific Research Applications
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The phenyl group and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Hydroxycyclohexan-1-one Monoethylene Ketal
- 4-Hydroxycyclohexanone Ethylene Acetal
- 4,4-Ethylenedioxycyclohexanol
Comparison: 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its spirocyclic structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(12-4-2-1-3-5-12)6-8-14(9-7-13)16-10-11-17-14/h1-5,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTTXLGMDSGZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=CC=C3)O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566391 | |
Record name | 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94112-58-0 | |
Record name | 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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